

Application Notes and Protocols for Fudapirine-Based Mycobacterium tuberculosis Growth Inhibition Assays

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Compound of Interest

Compound Name: *Fudapirine*

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Introduction

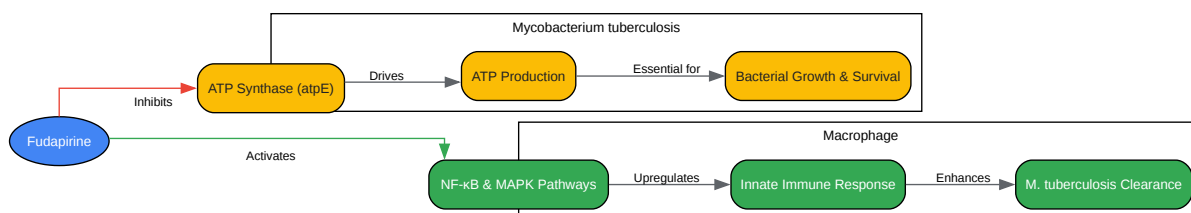
Fudapirine (also known as WX-081 or sudapyridine) is a novel diarylpyridine anti-tuberculosis agent with potent activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains.[1][2] As a structural analog of bedaquiline, **Fudapirine** exhibits a dual mechanism of action, targeting the proton pump of ATP synthase and modulating the host's innate immune response, making it a promising candidate for the treatment of tuberculosis.[3][4] These application notes provide detailed protocols for assessing the in vitro and intracellular efficacy of **Fudapirine** against M. tuberculosis, as well as its cytotoxicity profile.

Mechanism of Action

Fudapirine exerts its anti-mycobacterial effect through a dual mechanism:

- **Inhibition of Mycobacterial ATP Synthase:** **Fudapirine** targets the atpE subunit of the ATP synthase, disrupting the proton motive force and inhibiting ATP synthesis, which is essential for mycobacterial survival.[3][4]
- **Upregulation of Host Innate Immunity:** **Fudapirine** has been shown to activate the host's innate immune response by inducing the NF-κB and MAPK signaling pathways in

macrophages.[3][4] This immunomodulatory effect may contribute to the clearance of *M. tuberculosis*.



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Caption: Dual mechanism of action of **Fudapirine**.

Quantitative Data Summary

The following tables summarize the in vitro and intracellular activity of **Fudapirine** against various *M. tuberculosis* strains.

Table 1: In Vitro Activity of **Fudapirine** against *M. tuberculosis*

Strain Type	M. tuberculosis Strain(s)	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Drug-Susceptible	H37Rv and 5 clinical isolates	0.117 - 0.219	0.083	-	[1][2]
Drug-Susceptible	114 clinical isolates	0.0156 - 1	0.25	0.5	[5][6]
Multidrug-Resistant (MDR)	15 clinical isolates	< 1	0.11	-	[1][2]
Pre-Extensively Drug-Resistant (Pre-XDR)	Clinical isolates	-	-	-	[6]

Table 2: Minimum Bactericidal Concentration (MBC) of **Fudapirine**

M. tuberculosis Strain(s)	MBC Range (µg/mL)	MBC/MIC Ratio	Reference(s)
H37Rv and 6 clinical isolates	0.5 - 8	16 - 64	[6]

Table 3: Intracellular Activity of **Fudapirine**

Cell Line	M. tuberculosis Strain	Fudapirine Concentration (µg/mL)	Log ₁₀ CFU Reduction	Reference(s)
J774A.1 macrophages	M. avium	Concentration-dependent	0.13 - 1.18	[7]
J774A.1 macrophages	M. abscessus	Concentration-dependent	0.18 - 1.50	[7]
J774A.1 macrophages	M. chelonae	Concentration-dependent	0.17 - 1.03	[7]

Table 4: Cytotoxicity of **Fudapirine**

Cell Line	Assay	IC ₅₀ (µM)	Observation	Reference(s)
THP-1 cells	AlamarBlue	> 4 µg/mL	Nearly 100% viability at concentrations 200-300 fold higher than MICs for NTM	[8][9]
Not specified	hERG channel inhibition	1.89	-	[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard REMA procedures for *M. tuberculosis*.

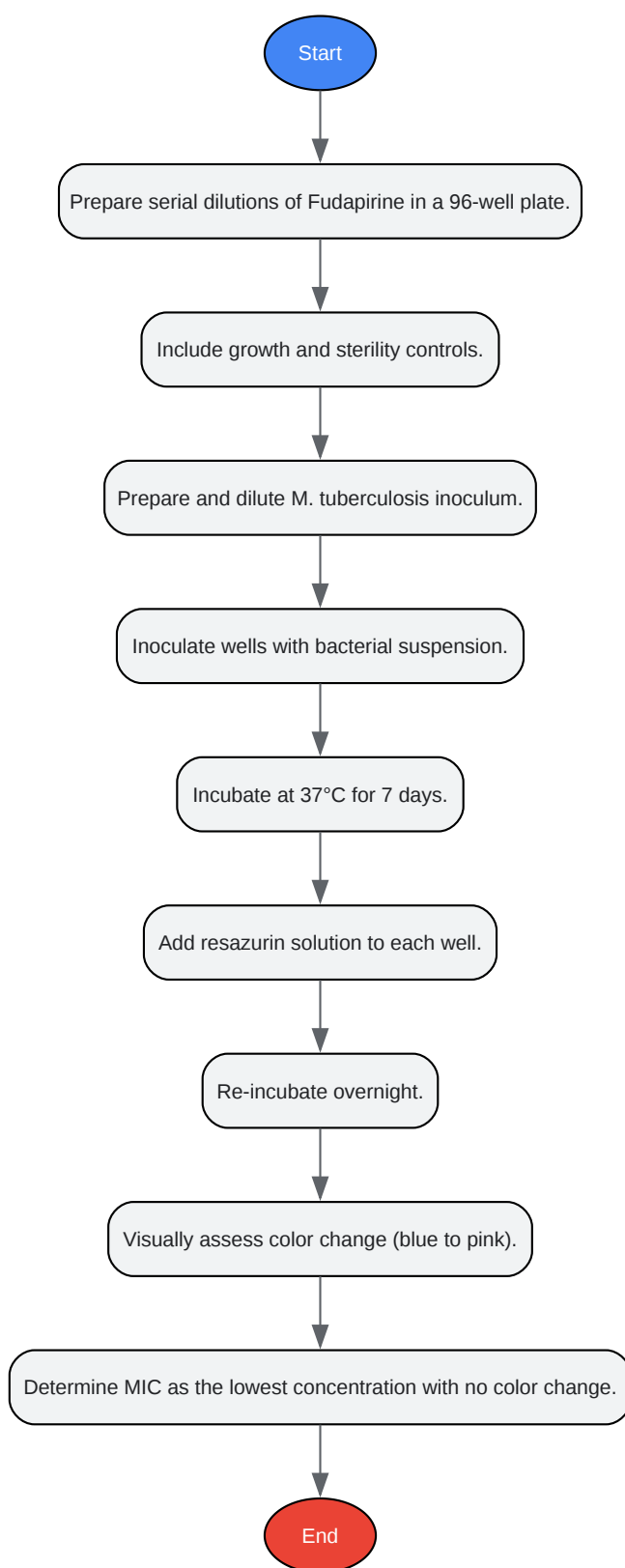
Materials:

- Sterile, clear-bottom, 96-well microplates

- Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic acid-Albumin-Dextrose-Catalase)
- **Fudapirine** stock solution (in DMSO)
- M. tuberculosis culture in logarithmic growth phase
- Resazurin solution (0.02% w/v in sterile distilled water)
- Sterile water
- Plate sealer

Procedure:

- Prepare serial two-fold dilutions of **Fudapirine** in 100 μ L of supplemented 7H9 broth in the 96-well plate. The final concentrations should typically range from 0.015 to 2.0 μ g/mL.
- Include a drug-free well for a growth control and a well with media only for a sterility control.
- Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:10 in 7H9 broth.
- Add 100 μ L of the diluted bacterial suspension to each well, except the sterility control.
- Add sterile water to the perimeter wells to minimize evaporation.
- Seal the plate and incubate at 37°C for 7 days.
- After incubation, add 30 μ L of the resazurin solution to each well.
- Re-incubate the plate overnight.
- Visually assess the results. A color change from blue to pink indicates bacterial growth.
- The MIC is defined as the lowest concentration of **Fudapirine** that prevents a color change from blue to pink.



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Caption: REMA workflow for MIC determination.

Protocol 2: Intracellular *M. tuberculosis* Growth Inhibition Assay in Macrophages

This protocol describes the evaluation of **Fudapirine**'s activity against intracellular *M. tuberculosis*.

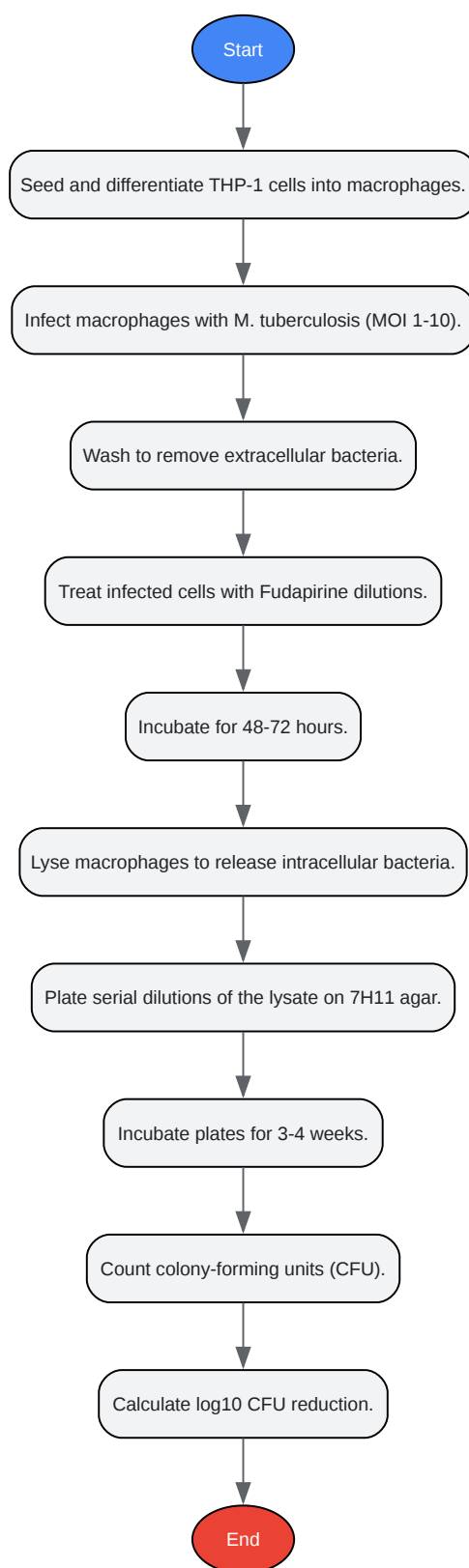
Materials:

- THP-1 human monocytic cell line or other suitable macrophage cell line
- RPMI-1640 medium supplemented with 10% FBS and L-glutamine
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- *M. tuberculosis* culture (e.g., H37Rv)
- **Fudapirine**
- Sterile water or lysis buffer (e.g., 0.1% Triton X-100)
- Middlebrook 7H11 agar plates
- Phosphate-buffered saline (PBS)

Procedure:

- Macrophage Seeding and Differentiation:
 - Seed THP-1 cells in a 96-well plate at a density of 5×10^4 cells/well in RPMI-1640 medium containing 20 ng/mL PMA.
 - Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator to allow for differentiation into adherent macrophages.
 - Wash the cells with fresh RPMI-1640 medium to remove non-adherent cells.
- Infection of Macrophages:

- Prepare a single-cell suspension of *M. tuberculosis* and adjust the concentration to achieve a multiplicity of infection (MOI) of 1-10 bacilli per macrophage.
- Add the bacterial suspension to the macrophage monolayer and incubate for 4 hours at 37°C to allow for phagocytosis.
- Wash the cells three times with PBS to remove extracellular bacteria.
- **Fudapirine Treatment:**
 - Add fresh RPMI-1640 medium containing serial dilutions of **Fudapirine** to the infected macrophages.
 - Include an untreated control.
 - Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- **Quantification of Intracellular Bacteria:**
 - At the end of the incubation, aspirate the medium and wash the cells with PBS.
 - Lyse the macrophages with sterile water or a lysis buffer for 10-15 minutes.
 - Prepare serial dilutions of the cell lysate in PBS.
 - Plate the dilutions on Middlebrook 7H11 agar plates.
 - Incubate the plates at 37°C for 3-4 weeks.
 - Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
 - Calculate the log₁₀ CFU reduction compared to the untreated control.



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Caption: Intracellular growth inhibition assay workflow.

Protocol 3: Cytotoxicity Assay using MTT

This protocol is for assessing the cytotoxicity of **Fudapirine** against a mammalian cell line.

Materials:

- Mammalian cell line (e.g., THP-1, A549, or HepG2)
- Appropriate cell culture medium
- 96-well cell culture plates
- **Fudapirine**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Plate reader

Procedure:

- Seed the cells in a 96-well plate at an appropriate density (e.g., 1×10^4 cells/well) and incubate overnight.
- Treat the cells with serial dilutions of **Fudapirine**. Include a vehicle control (DMSO) and an untreated control.
- Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.
- Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a plate reader.

- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC₅₀ value, the concentration of **Fudapirine** that causes 50% inhibition of cell viability.

Conclusion

Fudapirine is a potent anti-tuberculosis agent with a favorable preclinical profile. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of **Fudapirine**'s efficacy and safety. The dual mechanism of action, targeting both the mycobacterium and the host immune system, underscores its potential as a valuable component of future tuberculosis treatment regimens.

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